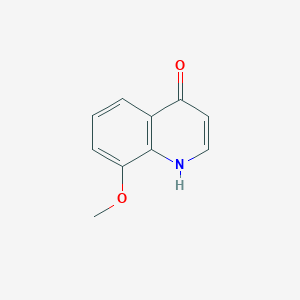

4-Hydroxy-8-methoxyquinoline

描述

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical and Biomedical Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational structure in a vast array of chemical and biomedical applications. nih.govorientjchem.org Its discovery and the subsequent exploration of its derivatives mark a significant chapter in the history of medicinal chemistry. The journey of quinoline compounds began with quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. nih.govbohrium.com This natural product not only saved countless lives but also established the quinoline motif as a "privileged scaffold" in drug discovery, a core structure capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. bohrium.comscispace.com

The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to design and synthesize novel compounds with tailored properties. scispace.comresearchgate.net This has led to the development of numerous clinically significant drugs beyond antimalarials. For instance, the fluoroquinolones, such as ciprofloxacin, became essential antibacterial agents in the 1980s. nih.gov In oncology, quinoline derivatives like camptothecin (B557342) and topotecan (B1662842) have been developed as potent anticancer drugs. nih.govresearchgate.net The applications of quinoline derivatives are extensive, spanning antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. orientjchem.orgnih.gov Researchers have extensively studied their mechanisms of action, which often involve interacting with DNA, inhibiting crucial enzymes, or inducing oxidative stress in target cells. scispace.com The continuous interest in this scaffold is driven by its proven success and the potential to develop new therapies for a multitude of diseases. orientjchem.orgbohrium.com

Overview of the Research Landscape for 4-Hydroxy-8-methoxyquinoline and Related Compounds

Within the broad family of quinolines, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives represent a particularly significant subgroup, known for their potent biological activities, which are often linked to their ability to chelate metal ions. nih.govresearchgate.net this compound is a specific derivative belonging to this class. Its structure features a quinoline core with a hydroxyl group at position 4 and a methoxy (B1213986) group at position 8. This substitution pattern influences its chemical and biological properties. The compound is also known by its tautomeric form, 8-methoxy-1H-quinolin-4-one.

Research into this compound and its analogs explores several areas of interest. A primary focus is its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Derivatives of 8-hydroxyquinoline have demonstrated the ability to disrupt biological processes in pathogens and cancer cells, often through metal chelation. researchgate.net For example, some derivatives have shown activity against bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae.

Beyond its direct therapeutic potential, this compound serves as a valuable building block in synthetic chemistry. researchgate.net Its structure can be modified to create a library of related compounds with diverse functionalities. For example, research has been conducted on the synthesis of various 4-hydroxy quinolinone derivatives and 8-hydroxyquinolines with different substituents to explore their potential applications, which include use as antioxidants in industrial products like lubricating grease. scirp.org Furthermore, the fluorescent properties of some quinoline derivatives, particularly their ability to form complexes with metal ions, make them suitable for the development of fluorescent chemosensors for environmental and biomedical monitoring. The ongoing research highlights the versatility of the this compound scaffold for developing new molecules for therapeutic, industrial, and analytical purposes.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 21269-34-1 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Systematic Name | 8-Methoxyquinolin-4-ol |

| Tautomeric Form | 8-Methoxy-1H-quinolin-4-one |

Interactive Data Table: Research Applications of Quinoline Derivatives

| Compound Class | Application Area | Research Focus |

| Quinine, Chloroquine (B1663885) | Antimalarial | Treatment of Plasmodium falciparum infections. nih.gov |

| Ciprofloxacin | Antibacterial | Broad-spectrum antibiotic. nih.gov |

| Camptothecin, Topotecan | Anticancer | Inhibition of topoisomerase I. nih.govresearchgate.net |

| 8-Hydroxyquinolines | Neuroprotection | Iron-chelators for neurodegenerative diseases. nih.gov |

| 8-Hydroxyquinolines | Antimicrobial, Antifungal | Inhibition of microbial growth, often via metal chelation. researchgate.net |

| 4-Hydroxy Quinolinones | Industrial Chemistry | Antioxidants in lubricating grease. scirp.org |

Structure

3D Structure

属性

IUPAC Name |

8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-8(12)5-6-11-10(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVLMLGPDKKYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287844 | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21269-34-1 | |

| Record name | 21269-34-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Hydroxy 8 Methoxyquinoline

Classical and Modern Synthetic Routes for 4-Hydroxy-8-methoxyquinoline Core Structure

The construction of the 4-hydroxyquinoline (B1666331) core, the parent structure of this compound, can be achieved through several classical named reactions, which have been adapted over time for improved efficiency and substrate scope. jptcp.comnih.gov

Skraup and Friedländer Syntheses and their Adaptations

The Skraup synthesis is a fundamental method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orguop.edu.pk In the context of 4-hydroxyquinolines, a variation known as the Conrad–Limpach synthesis is more direct, involving the condensation of anilines with β-ketoesters. jptcp.com

The Friedländer synthesis offers a more convergent approach, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group, such as a ketone. uop.edu.pkwikipedia.orgminia.edu.eg This reaction can be catalyzed by acids or bases. wikipedia.orgscispace.com Modern adaptations of the Friedländer synthesis, such as using microwave enhancement, have been shown to significantly improve reaction yields and reduce reaction times for the synthesis of 8-hydroxyquinolines. nih.govrsc.org These methods often utilize readily available starting materials and can be performed under catalyst- and protecting-group-free conditions, offering a more efficient route to diverse quinoline (B57606) derivatives. nih.govrsc.org

Cyclocondensation Reactions for 4-Hydroxyquinoline-2(1H)-ones

4-Hydroxyquinolin-2(1H)-ones are important intermediates and tautomers of 2,4-dihydroxyquinolines. Their synthesis is often achieved through cyclocondensation reactions. One common method involves the thermal cyclocondensation of N,N'-diarylmalonamides in the presence of a dehydrating agent like polyphosphoric acid. For instance, 6,8-dichloro-4-hydroxyquinolin-2(1H)-one was prepared by the thermal cyclocondensation of N,Nʹ-bis(2,4-dichlorophenyl)malonamide. icrc.ac.ir Another approach involves the reaction of an aniline with diethyl malonate, which can lead to the formation of 4-hydroxyquinolin-2(1H)-one derivatives through a one-pot double cyclocondensation process. tubitak.gov.trtandfonline.com

Synthesis via o-anisidine (B45086) and Diethyl Ethylmalonate

A specific and effective method for synthesizing the this compound core involves the reaction of o-anisidine with diethyl ethylmalonate. This thermal condensation reaction proceeds by heating the reactants, initially at a lower temperature (220–230 °C) and then at a higher temperature (260–270 °C), until the distillation of ethanol (B145695) ceases. researchgate.net The resulting product, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, can then be isolated and purified. researchgate.net

Another variation involves a multi-step process starting with the reaction of m-anisidine (B1676023) with ethoxymethylenemalonic ester, followed by hydrolysis and decarboxylation to yield this compound. A modified method utilizes methoxymethylene Meldrum's acid, which reacts with o-anisidine to form an ene-amine intermediate that subsequently cyclizes at high temperature in phenyl ether to produce this compound. nih.gov This can then be converted to the 4-chloro derivative using phosphorus oxychloride. nih.gov

Derivatization Strategies for this compound Analogs

Once the core structure of this compound is obtained, various derivatization strategies can be employed to introduce substituents at different positions on the quinoline ring, thereby modulating its chemical and biological properties.

Introduction of Substituents at Various Positions (e.g., C-2, C-3, C-5, C-7)

The electronic nature of the 4-hydroxy and 8-methoxy groups dictates the regioselectivity of further substitutions. These electron-donating groups activate the ring towards electrophilic attack, primarily at the C-5 and C-7 positions. Programmed, site-selective C-H functionalization has emerged as a powerful tool for decorating the quinoline scaffold at multiple positions, including C-2, C-3, C-5, and C-8, by employing directing groups. chemrxiv.org For instance, an N-oxide can direct functionalization to the C-2 and C-8 positions. chemrxiv.org

Substituents can also be introduced at the C-2 position through various reactions. For example, amide substitutions at the C-2 position have been shown to increase the lipophilicity of 8-hydroxyquinoline (B1678124) derivatives. nih.gov Additionally, connecting other active moieties to the quinoline core, such as a 1,4-naphthoquinone (B94277) at the C-2 position, can create hybrid molecules with enhanced properties. nih.gov

The C-3 position is also amenable to substitution. For example, 3-substituted-4-hydroxyquinolin-2(1H)-ones are a class of compounds with significant biological activities. tubitak.gov.tr

Halogenation is a common derivatization reaction for quinolines, and the position of halogenation on the this compound ring is highly dependent on the reaction conditions.

Electrophilic halogenation of 8-methoxyquinoline (B1362559) with elemental halogens (chlorine and bromine) under acidic and neutral conditions results in substitution at the 5-position. datapdf.com In contrast, iodination under similar conditions occurs at the 7-position. datapdf.com This regioselectivity is influenced by the prototropic form of the substrate and the hydrogen bonding capabilities of the solvent. datapdf.com

The introduction of a bromine atom at the C-3 position of this compound has been achieved, yielding 3-Bromo-4-hydroxy-8-methoxyquinoline. sigmaaldrich.com Furthermore, treatment of this compound with phosphorus tribromide in N,N-dimethylformamide can lead to the formation of bromo-derivatives. google.com

Enzymatic halogenation offers a "green" alternative to chemical methods. Flavin-dependent halogenases have been shown to selectively chlorinate hydroxyquinolines. For instance, 3-hydroxyquinoline (B51751) can be halogenated at the C-4 position. usu.edu

Alkylation and Arylation Reactions

The functionalization of the this compound core through the introduction of alkyl and aryl groups is a key strategy for modifying its physicochemical properties. These reactions can be targeted at different positions of the quinoline ring, primarily at the oxygen of the hydroxyl group or at various carbon atoms of the ring system.

One common approach involves the O-alkylation of the hydroxyl group at the 4-position. For instance, hydroxyquinolines can be O-alkylated using propargyl bromide or its analogs to introduce an alkyne functionality, which can then be used in further reactions such as cycloadditions. juniperpublishers.com

Direct C-H functionalization offers a powerful and atom-economical method for creating C-C bonds. For example, a visible-light-induced, catalyst-free method has been reported for the arylation and alkylation of quinolines, using air as a green oxidant. nih.gov This approach allows for the synthesis of aryl and alkyl derivatives in high yields under mild conditions. nih.gov The gram-scale synthesis of C-3-arylated quinoxalin-2(1H)-ones has demonstrated the scalability of this method, which has also been successfully applied to the arylation of quinolines using Eosin Y as a photocatalyst. nih.gov

Furthermore, palladium-catalyzed arylation has been employed for the functionalization of the quinoline N-oxide scaffold at the 2-position. chemrxiv.org This method has been used to introduce various aryl groups, leading to the formation of 2-aryl derivatives in moderate to good yields. chemrxiv.org

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| O-Alkylation | Propargyl bromide | O-alkynyloxyquinolines | - | juniperpublishers.com |

| C3-Arylation | Arylhydrazines, MeCN, purple LED (λmax = 400 nm), air, 12h, rt | C3-arylated quinolines | High | nih.gov |

| C2-Arylation | Arylating agent, Pd catalyst | 2-Arylquinoline N-oxides | Moderate to Good | chemrxiv.org |

| C8-Methylation | CH3BF3K, [RhCp*Cl2]2, AgSbF6, AgOAc, 1,2-dimethoxyethane, 65 °C | 8-Methylquinoline derivatives | 85-87 | chemrxiv.org |

Amidation and Thioalkylation

Amidation and thioalkylation reactions provide pathways to introduce nitrogen and sulfur functionalities into the this compound structure, leading to compounds with diverse biological activities.

Thioalkylation at the 4-position has been achieved by first converting the 4-hydroxyl group into a better leaving group. For example, 4-hydroxy-8-tosyloxyquinoline can be chlorinated with phosphorus oxychloride to yield 4-chloro-8-tosyloxyquinoline. researchgate.net This intermediate then reacts with various sulfur nucleophiles, such as thiols, to produce 4-thioalkyl-8-hydroxyquinolines. researchgate.net In these reactions, the removal of the tosyl protecting group at the 8-position often occurs concurrently with the substitution of the chlorine at the 4-position. researchgate.net This method has been used to synthesize a range of 4-thioalkyl-8-hydroxyquinolines in yields exceeding 70%. researchgate.net

Amidation reactions can also be performed on the quinoline scaffold. The synthesis of 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves the formation of an amide bond at the 3-position. smolecule.com This is typically achieved by coupling the carboxylic acid functionality at this position with an appropriate amine. smolecule.com Furthermore, direct C-H amidation at the C-8 position of the quinoline N-oxide has been demonstrated using a rhodium-catalyzed reaction. chemrxiv.org

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Thioalkylation | 4-Chloro-8-tosyloxyquinoline | Sulfur nucleophiles | 4-Thioalkyl-8-hydroxyquinolines | >70 | researchgate.net |

| Amidation | This compound-3-carboxylic acid | Morpholine derivative, coupling agents | 4-Hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide | - | smolecule.com |

| C8-Amidation | Quinoline N-oxide | CF3CONH2, [RhCp*Cl2]2, AgOTf, PhI(OAc)2, Li2CO3, 1,2-DCE, rt, 1h | 8-Amidoquinoline N-oxide | - | chemrxiv.org |

Synthesis of Hybrid Systems (e.g., Quinoline-1,2,3-triazole)

The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems, such as 1,2,3-triazoles, has emerged as a promising strategy in medicinal chemistry. The 1,2,3-triazole ring acts as a linker, connecting the quinoline unit to another pharmacophore. The most common method for constructing these hybrids is the copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a key example of "click chemistry". tandfonline.comacs.org

This synthetic approach typically involves the preparation of an alkyne-functionalized quinoline and an azide-bearing partner, or vice versa. For example, O-alkynyloxyquinolines, prepared by the alkylation of hydroxyquinolines with propargyl bromide, can be reacted with organic azides in the presence of a copper(I) catalyst to yield the desired quinoline-1,2,3-triazole hybrids. juniperpublishers.com The reaction conditions are generally mild, often proceeding at room temperature in solvents like DMF/H2O with a copper sulfate (B86663) and sodium ascorbate (B8700270) catalytic system. nih.gov In some cases, microwave-assisted synthesis can be employed to improve yields, especially for less reactive substrates. nih.gov

| Quinoline Precursor | Azide (B81097)/Alkyne Partner | Catalytic System | Solvent/Conditions | Product | Yield (%) | Reference |

| Acetylene (B1199291) derivatives of 8-methoxyquinoline-5-sulfonamide | Organic azides | CuSO4·5H2O, sodium ascorbate | DMF/H2O, room temp. | 1,2,3-Triazole 8-methoxyquinoline derivatives | High | nih.gov |

| 5-Azidomethyl-8-quinolinol | Monosubstituted acetonitriles | - | One-step protocol | 1,2,3-Triazole-8-quinolinol hybrids | Good | nih.gov |

| Alkyne-functionalized quinoline core | Azide-functionalized phenolic natural product | Copper(I) catalyst | - | 1H-1,2,3-Triazole-linked quinoline-phenolic conjugates | Excellent | tandfonline.com |

| O-alkynyloxyquinolines | Organoazides | Copper(I) catalyst | DMF/H2O or PEG-400 | 1-(Quinolinyl)-1,2,3-triazoles | - | juniperpublishers.com |

| Pyrano[3,2-c]quinoline with alkyne linker | Benzyl azides | Copper(I) catalyst | - | Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids | - | acs.org |

Synthesis of Metal Complexes of this compound

The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with a wide variety of metal ions is a well-established characteristic. scispace.com The this compound ligand chelates metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scispace.comscirp.org This chelating property is central to many of its applications.

The synthesis of these metal complexes is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. For instance, complexes of Ni(II), Pt(IV), Pd(II), and Rh(III) have been prepared by reacting the corresponding metal chlorides with an azo-derivative of 8-hydroxyquinoline. jmchemsci.com The reaction mixture is typically heated to facilitate complex formation, followed by cooling to induce precipitation. jmchemsci.com Similarly, vanadium complexes with the general formula [VO(L)2], where L is a Schiff base derived from 8-hydroxyquinoline, have been synthesized. mdpi.com

The stoichiometry of the resulting complexes can vary. While 1:1 metal-to-ligand ratios have been reported for some complexes jmchemsci.comcnrs.fr, a 1:2 metal-to-ligand ratio is more common for divalent metal ions, resulting in complexes with a general formula of ML2. scirp.orgresearchgate.netuab.cat

Coordination Chemistry and Ligand Properties

This compound and its derivatives are classic examples of bidentate ligands. scirp.org They coordinate to metal ions through two donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen from the deprotonated hydroxyl group at the 8-position. scispace.comscirp.org This formation of a five-membered chelate ring with the metal center results in highly stable complexes. researchgate.net

The coordination of the ligand to a metal ion can significantly alter its electronic and photophysical properties. For example, while free 8-hydroxyquinoline is weakly fluorescent, its metal complexes, such as those with Al(III) and Zn(II), often exhibit enhanced fluorescence emission. scispace.comresearchgate.net This phenomenon is attributed to the increased rigidity of the molecule upon chelation. scispace.com

The geometry of the resulting metal complexes is dependent on the metal ion and the stoichiometry of the complex. For instance, complexes with a 1:2 metal-to-ligand ratio (ML2) with divalent metal ions like Cu(II) can adopt a square-planar geometry. scirp.org In contrast, octahedral geometry is often observed for complexes that incorporate additional ligands, such as water molecules scirp.org, or for trivalent metals like Cr(III) and Al(III) which form [M(L)3] complexes. mdpi.com Vanadium complexes of the type [VO(L)2] have been shown to exhibit a distorted square-pyramidal geometry. mdpi.com

Stoichiometric Ratios in Complex Formation (e.g., 1:2 M:L)

The stoichiometric ratio of metal to ligand in the formation of this compound complexes is a critical factor that influences the structure and properties of the resulting coordination compound. This ratio is typically determined using methods such as conductometric and spectrophotometric titrations. scirp.orgresearchgate.net

A common stoichiometric ratio observed for divalent metal ions is 1:2 (M:L). scirp.orgresearchgate.net For example, Co(II) and Ni(II) have been shown to react with 8-hydroxyquinoline to form complexes with a 1:2 molar ratio. scirp.org Similarly, oxidovanadium(IV) complexes with a 1:2 metal-to-ligand stoichiometry have been prepared. uab.cat These ML2 complexes often exhibit square-planar or octahedral geometries, with the latter involving the coordination of additional solvent molecules. scirp.org

In other cases, a 1:1 (M:L) stoichiometric ratio is observed. This has been reported for complexes of Ni(II), Pt(IV), Pd(II), and Rh(III) with an azo-derivative of 8-hydroxyquinoline jmchemsci.com, as well as for complexes of some non-transition metals. cnrs.fr The formation of 1:1 complexes is confirmed by photometric titrations where the absorbance does not change after one mole ratio of the metal ion has been added. cnrs.fr

| Metal Ion(s) | Ligand | Stoichiometric Ratio (M:L) | Method of Determination | Resulting Complex Geometry (if specified) | Reference |

| Co(II), Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry | Octahedral | scirp.org |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometry | Square-planar | scirp.org |

| Ni(II), Pt(IV), Pd(II), Rh(III) | Azo [4-((8-hydroxyquinolin-7-yl)-N(4-methylisoxazol-3-yl)benzenesulfonamide] | 1:1 | - | Octahedral, Square-planar, Tetrahedral | jmchemsci.com |

| Hg(II), Bi(III) | 8-Hydroxyquinoline-5-sulfonic acid (HQSA), 2-Amino-3-hydroxypyridine (AHP) | 1:1 | Photometric titration | - | cnrs.fr |

| V(IV)O | 8-Hydroxyquinoline hydrazones | 1:1 and 1:2 | - | - | uab.cat |

| Cr(III) | 2-Substituted 8-hydroxyquinolines | 1:3 | - | - | mdpi.com |

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Several classical and modern reactions are employed in the synthesis and functionalization of the quinoline core.

The synthesis of the 4-hydroxyquinoline core itself can be achieved through methods like the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization. iipseries.org

For C-H functionalization reactions, mechanistic studies have provided insights into the reactive intermediates. In the case of visible-light-induced arylation and alkylation, electron spin resonance (ESR) studies have confirmed the role of singlet oxygen in generating reactive radicals from arylhydrazines or alkylhydrazines, which then attack the quinoline ring. nih.gov For the rhodium-catalyzed amidation at C-8, the reaction is proposed to proceed through a rhodium complex intermediate. chemrxiv.org

The formation of quinoline-1,2,3-triazole hybrids via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) follows a well-established mechanistic pathway. The reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. juniperpublishers.com

The mechanism of metal complex formation with 8-hydroxyquinoline derivatives involves the deprotonation of the hydroxyl group and subsequent coordination of both the resulting alkoxide and the quinoline nitrogen to the metal center, forming a stable chelate. scispace.com The ability of the ligand to chelate metal ions is fundamental to its use in various applications and influences properties such as solubility and transport across biological membranes. mdpi.com

Reaction Kinetics and Thermodynamics

Direct and exhaustive kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in publicly available literature. However, the analysis of its principal synthetic route, the Gould-Jacobs reaction, and related quinoline syntheses provides significant insights into the reaction's energetic and rate-determining steps.

The Gould-Jacobs reaction is a thermally driven process where the intramolecular cyclization of the anilidomethylenemalonate intermediate is the critical, high-energy step. d-nb.infomdpi.com This cyclization typically requires temperatures exceeding 250 °C, often achieved by using high-boiling point solvents like diphenyl ether, which indicates a substantial activation energy barrier. mdpi.com The reaction is understood to proceed via a 6-electron electrocyclization mechanism. wikipedia.org

Computational studies on the regioselectivity of the Gould-Jacobs reaction for substituted (pyridyl)aminomethylenemalonates provide valuable thermodynamic data. These studies calculate the Gibbs free energy (ΔG) for different cyclization pathways, highlighting the distinction between kinetically and thermodynamically favored products. researchgate.net The kinetically controlled product is formed faster at lower temperatures, while the thermodynamically more stable product predominates under equilibrium conditions or at higher temperatures. d-nb.inforesearchgate.net

Table 1: Calculated Gibbs Free Energy (ΔG) for Kinetic vs. Thermodynamic Pathways in a Model Gould-Jacobs Reaction

Data derived from a computational study on the cyclization of diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate at 450 °C. While not specific to this compound, it illustrates the thermodynamic principles of the key cyclization step.

| Pathway | Product Type | Calculated ΔG (kJ/mol) | Reference |

|---|---|---|---|

| Pathway 1 (N1-C6 Cyclization) | Thermodynamic Product (Naphthyridinone) | -120.5 | researchgate.net |

| Pathway 2 (N-C2 Cyclization) | Kinetic Product (Pyridopyrimidinone) | -112.9 | researchgate.net |

Furthermore, studies on the solid-state reaction kinetics of the parent compound, 8-hydroxyquinoline, with various anhydrides show low activation energies, suggesting that diffusion occurs via surface migration. core.ac.uk Thermodynamic properties, including heat capacity and solvation free energies, have also been determined for 8-hydroxyquinoline and its metal complexes, which are crucial for understanding the stability and behavior of these compounds. asianpubs.orgresearchgate.net

Catalytic Approaches in this compound Synthesis

While the classical Gould-Jacobs reaction relies on high temperatures for cyclization, various catalytic strategies have been developed to improve reaction conditions and yields for quinoline synthesis in general. mdpi.commdpi.com

Thermal and Acid/Base Catalysis: The traditional synthesis involves heating the intermediate in a high-boiling solvent like diphenyl ether. wikipedia.org The reaction can also be catalyzed by acids or bases, which can facilitate the cyclization and subsequent hydrolysis/decarboxylation steps. rsc.org

Palladium-Catalyzed Dehydrogenation: An alternative pathway involves the synthesis of a 1,2,3,4-tetrahydroquinoline (B108954) precursor, which is then aromatized to the final quinoline. This dehydrogenation step is often catalyzed by heterogeneous catalysts, most notably palladium on carbon (Pd/C). researchgate.net These reactions can be performed under aerobic conditions or using an alternative hydrogen acceptor. nih.gov Various palladium-based systems, including Pd(OH)₂/C (Pearlman's catalyst), have been studied for their efficacy in both the hydrogenation of quinolines and the dehydrogenation of tetrahydroquinolines. researchgate.netmdpi.com The catalytic activity is influenced by factors such as the method of catalyst preparation and the size of the palladium nanoparticles. mdpi.com

Table 2: Overview of Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reaction Type | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| None (Thermal) | Gould-Jacobs Cyclization | >250 °C in diphenyl ether | Classical, well-established method. | mdpi.com |

| Pd/C, Pd(OH)₂/C | Dehydrogenation | Ethylene or O₂ atmosphere | Effective for aromatization of saturated precursors. | researchgate.netmdpi.com |

| Pd(TFA)₂/DMSO | Aerobic Dehydrogenation | O₂ (1 atm), DMSO | Applicable to a range of substituted cyclic precursors. | nih.gov |

| SnCl₂·2H₂O | Three-Component Synthesis | Ultrasound, Water | Green catalyst, rapid reaction. | nih.gov |

Green Chemistry Approaches in Synthesis

Significant efforts have been made to develop more environmentally benign and efficient methods for quinoline synthesis, moving away from harsh conditions and toxic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation has proven highly effective for the Gould-Jacobs reaction. ablelab.eu Microwave heating can dramatically reduce reaction times from several hours to just minutes and often leads to improved yields by minimizing product degradation that can occur with prolonged conventional heating. ablelab.euasianpubs.org Both solvent-free conditions and high-boiling solvents have been used in microwave-assisted syntheses. asianpubs.orgresearchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry offers another green alternative for synthesizing quinoline derivatives. The application of ultrasound energy can accelerate reactions, reduce energy consumption, and provide products in high yield and purity, often without the need for extensive purification. mdpi.com Ultrasound-assisted methods have been successfully applied to various quinoline syntheses, including multicomponent reactions in green solvents like water. nih.govmdpi.comrsc.org

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Quinoline Derivatives

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | Several hours to days | Traditional, widely documented. | mdpi.comablelab.eu |

| Microwave Irradiation | 5-30 minutes | Rapid heating, reduced side reactions, improved yields. | ablelab.euasianpubs.org |

| Ultrasound Irradiation | 15-60 minutes | Energy efficient, high purity, reduced reaction times. | mdpi.comroyalsocietypublishing.org |

Solvent-Free and Greener Solvents: The development of solvent-free reaction conditions represents a significant advancement in green chemistry. The Gould-Jacobs reaction has been performed neat (without solvent), particularly in combination with microwave heating. asianpubs.orgresearchgate.net Additionally, replacing high-boiling, hazardous solvents like diphenyl ether with more environmentally friendly options such as water or ethanol is a key focus. nih.govnih.gov A patent for the synthesis of the related 4-hydroxy-7-methoxyquinoline (B63709) describes a process using methanol (B129727) for purification, aiming for a more environmentally compatible and industrially scalable method. google.com

Advanced Spectroscopic and Analytical Characterization in Research

Elucidation of Molecular Structure through Advanced NMR Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Hydroxy-8-methoxyquinoline. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) spectra of this compound, key signals confirm the presence of its characteristic functional groups. The aromatic protons on the quinoline (B57606) ring typically appear as deshielded signals between δ 6.5 and 8.5 ppm. A distinct singlet for the methoxy (B1213986) group (–OCH₃) protons is usually observed around δ 3.8–4.0 ppm. vulcanchem.com The hydroxyl (–OH) proton often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. For some quinoline derivatives, this hydroxyl proton can be found at a very low field, around δ 12 ppm, especially when involved in intramolecular hydrogen bonding.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides further structural detail by identifying the chemical environment of each carbon atom. In a typical ¹³C NMR spectrum of a substituted quinoline, the carbon of the carbonyl group (C=O) in the keto tautomer is highly deshielded. For a related compound, 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester, the C-4 carbon appears at δ 158.2 ppm, and the carbon attached to the methoxy group (C-8) is at δ 152.1 ppm. The methoxy carbon itself gives a signal around δ 56.3 ppm. The presence of chemically equivalent carbons in the molecule, due to symmetry, can result in fewer signals than the total number of carbon atoms. masterorganicchemistry.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. These experiments reveal correlations between neighboring protons (COSY) and directly bonded proton-carbon pairs (HSQC), allowing for a complete and accurate assembly of the molecular structure.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.5 | This compound |

| ¹H | Methoxy (–OCH₃) Protons | 3.8 - 4.0 | This compound vulcanchem.com |

| ¹H | Hydroxyl (–OH) Proton | ~12 (with H-bonding) | 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline |

| ¹³C | C-4 (hydroxyl-bearing) | 158.2 | 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester |

| ¹³C | C-8 (methoxy-bearing) | 152.1 | 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester |

| ¹³C | Methoxy (–OCH₃) Carbon | 56.3 | 6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester |

Infrared and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. A broad band in the region of 3200–3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the methoxy group typically appears around 1250 cm⁻¹. Additionally, vibrations associated with the quinoline ring system, such as C=C and C=N stretching, are observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For the parent compound, 4-hydroxyquinoline (B1666331), Raman spectra have been recorded to further characterize its vibrational modes. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of this compound (C₁₀H₉NO₂) and its fragments. mcmaster.ca This technique is crucial for confirming the identity of the compound and for distinguishing it from other molecules with the same nominal mass. nih.gov Electrospray ionization (ESI) is a common ionization method used in HRMS for analyzing quinoline derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of this compound and for identifying any volatile impurities. Predicted GC-MS spectra are available for the parent compound, 4-hydroxyquinoline, which can serve as a guide for experimental analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the quinoline ring. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions. For instance, a related compound, 6-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester, exhibits a λₘₐₓ at 254 nm, attributed to a π→π* transition of the quinoline ring, and another at 320 nm, corresponding to an n→π* transition involving the ester and hydroxyl groups. This technique is also employed to study the formation of metal complexes with 8-hydroxyquinoline (B1678124) derivatives, where changes in the absorption spectrum can indicate complexation. researchgate.net

Thermal Analysis Techniques (DSC, TGA, DTG) for Stability and Decomposition Studies

Thermal analysis techniques are used to investigate the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and other thermal events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to study the thermal stability and decomposition profile of this compound. For metal complexes of related azo-ligands, TGA helps to determine the presence of coordinated water molecules. jmchemsci.com

Derivative Thermogravimetry (DTG): DTG is the first derivative of the TGA curve and shows the rate of mass loss, which helps to identify the temperatures at which decomposition is most rapid.

Electrochemical Characterization (e.g., Voltammetry) for Redox Behavior

Electrochemical methods, such as voltammetry, are employed to study the redox properties of this compound. These techniques can provide information about the oxidation and reduction potentials of the molecule, which is relevant to its potential applications in areas like sensor technology and catalysis. The electrochemical behavior is influenced by the electron-donating and electron-withdrawing groups on the quinoline ring.

Biological Activities and Pharmacological Investigations of 4 Hydroxy 8 Methoxyquinoline and Its Derivatives

Anticancer Research

The quest for novel and effective anticancer agents has led researchers to explore a wide array of chemical scaffolds, including quinoline (B57606) and its derivatives. Among these, 4-hydroxy-8-methoxyquinoline has emerged as a compound of interest, demonstrating potential as a foundation for the development of new cancer therapeutics. Its derivatives have shown considerable activity against a variety of cancer cell lines, underscoring the significance of the quinoline core in medicinal chemistry. mdpi.com

In Vitro Cytotoxicity Studies against Various Cancer Cell Lines

The anticancer potential of this compound and its derivatives has been evaluated through in vitro cytotoxicity studies across a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with promising anticancer activity.

Derivatives of this compound have demonstrated cytotoxic effects against a range of cancer cell lines, including but not limited to:

A-549 (Human Lung Carcinoma) mdpi.com

HepG2 (Hepatocellular Carcinoma) nih.govnih.gov

HeLa (Cervical Cancer)

HCT116 (Colon Carcinoma) researchgate.netmdpi.com

MCF-7 (Breast Adenocarcinoma)

MDA-MB-231 (Breast Adenocarcinoma) nih.gov

A-375 (Melanoma) researchgate.net

For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown notable cytotoxic activity against HeLa and MCF-7 cells. Similarly, quinoline-chalcone hybrids have been found to be potent against HepG2 and MDA-MB-231 cell lines. nih.gov The broad-spectrum activity of these compounds highlights their potential as versatile anticancer agents.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| A-549 | Lung Carcinoma | 8-Hydroxyquinoline derivative | Significant cell viability reduction | mdpi.com |

| HepG2 | Hepatocellular Carcinoma | Quinoline-Chalcone hybrid | Potent cytotoxicity | nih.gov |

| HeLa | Cervical Cancer | 6-Chloro-4-hydroxy-8-methoxyquinoline | Significant reduction in cell viability | |

| HCT116 | Colon Carcinoma | 8-Aminoquinoline glycoconjugate | Inhibition of cancer cell proliferation | mdpi.com |

| MCF-7 | Breast Adenocarcinoma | 6-Chloro-4-hydroxy-8-methoxyquinoline | Moderate cytotoxicity observed | |

| MDA-MB-231 | Breast Adenocarcinoma | This compound | Induction of apoptosis | |

| A-375 | Melanoma | L¹ metal complexes | Cytotoxicity observed | researchgate.net |

A critical aspect of in vitro cytotoxicity studies is the determination of the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit the growth of a cell population by 50%. This value provides a measure of the compound's potency.

Studies have shown that the IC₅₀ values for derivatives of this compound can vary significantly depending on the specific derivative and the cancer cell line being tested. For example, some derivatives have exhibited IC₅₀ values lower than those of established chemotherapeutic agents like cisplatin (B142131), indicating a promising therapeutic window. In one study, a derivative of 8-hydroxyquinoline demonstrated an IC₅₀ value of 5.6 µM against the A-549 cell line. mdpi.com Another study reported that certain derivatives had IC₅₀ values ranging from 26.30 to 63.75 µM against selected cancer cell lines. mdpi.com

The dose-dependent nature of the cytotoxicity of these compounds has been consistently observed. For example, treatment with 8-hydroxy-2-quinolinecarbaldehyde showed a dose-dependent cytotoxic effect against various cancer cell lines, including T47D and K562. nih.gov

Table 2: IC₅₀ Values of this compound Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivative (o-chloro substitution) | A-549 | 5.6 | mdpi.com |

| 8-Hydroxyquinoline derivatives | Selected cancer cell lines | 26.30 - 63.75 | mdpi.com |

| 6-Chloro-4-hydroxy-8-methoxyquinoline | HeLa | 25 | |

| 6-Chloro-4-hydroxy-8-methoxyquinoline | MCF-7 | 30 | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549, MDA-MB-231, C-32 | Comparable to cisplatin/doxorubicin | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25±0.034 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 µg/mL | nih.gov |

Understanding the molecular mechanisms by which this compound and its derivatives exert their anticancer effects is crucial for their further development as therapeutic agents. Research has pointed to several key pathways and cellular events that are modulated by these compounds.

A primary mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to effectively trigger this process. For instance, treatment with these compounds can lead to the activation of caspase pathways, which are central to the execution of apoptosis. The induction of apoptosis has been observed in various cancer cell lines, including human breast adenocarcinoma cells (MDA-MB-231) and cervical cancer cells (HeLa).

In addition to apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. osti.gov Some derivatives have been found to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.gov For example, a novel 8-hydroxyquinoline derivative was shown to induce G1 cell cycle arrest in colorectal cancer cells. uaeu.ac.ae Another study found that tris(8-hydroxyquinoline)iron induced cell cycle arrest in the G2/M phase in SCC9 cells and in the G0/G1 and G2/M phases in SCC25 cells. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and lead to cell death. nih.govcarcinogenesis.com Several studies have indicated that derivatives of this compound can exert their anticancer effects by increasing the intracellular levels of ROS in cancer cells. nih.gov This elevation in ROS can trigger oxidative stress, a condition that cancer cells are often more vulnerable to than normal cells. nih.gov The generation of ROS has been linked to the induction of apoptosis by these compounds. For example, the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO) has been shown to generate superoxide, hydrogen peroxide, and hydroxyl radicals, leading to oxidative DNA damage. nih.gov

DNA is a critical target for many anticancer agents. Damage to DNA, particularly the formation of double-strand breaks (DSBs), can be a potent trigger for apoptosis. smw.chnih.gov Derivatives of this compound are believed to interact with DNA, potentially leading to such damage. evitachem.com The formation of DSBs initiates a cellular signaling cascade known as the DNA damage response, which can ultimately lead to cell cycle arrest or cell death. smw.choncotarget.com While the direct evidence for this compound inducing DSBs is still emerging, the ability of related quinoline compounds to cause DNA damage through the generation of ROS is well-documented. nih.gov This oxidative damage can manifest as lesions like 8-hydroxydeoxyguanosine (8-OHdG), which can lead to mutations and genomic instability. carcinogenesis.commdpi.com The persistence of DNA damage can overwhelm the cell's repair mechanisms, pushing it towards apoptosis. nih.gov

Mechanisms of Action in Cancer Cells

Inhibition of Specific Proteins (e.g., PDI)

Derivatives of the 8-hydroxyquinoline scaffold have been identified as potent inhibitors of Protein Disulfide Isomerase (PDI), a crucial enzyme in protein folding within the endoplasmic reticulum that is often upregulated in cancer cells to support rapid proliferation. researchgate.netacs.org Research into a series of (8-hydroxyquinoline) gallium(III) complexes demonstrated that specific derivatives exhibit strong interactions with PDI. acs.org Molecular docking studies predicted a high binding force between a gallium complex, CP-4, and PDI proteins, suggesting that PDI is a likely anticancer target for this class of compounds. acs.org This interaction is considered a key aspect of their mechanism for inducing cancer cell apoptosis. acs.org Further studies have characterized other 8-hydroxyquinoline derivatives, such as those containing an aminobenzylphenol moiety, as effective PDI inhibitors, highlighting the importance of the 8-hydroxyquinoline core in this activity. researchgate.net

Effects on Gene Expression (e.g., P53, P21, BCL-2, BAX)

The anticancer effects of 8-hydroxyquinoline derivatives are closely linked to their ability to modulate the expression of critical genes involved in cell cycle regulation and apoptosis. researchgate.netresearchgate.netnih.gov One study involving an 8-hydroxyquinoline-coated graphene oxide nanocomposite found that it significantly induced apoptosis in MCF-7 breast cancer cells. nih.gov This was achieved by altering the expression of key regulatory genes: the expression of the tumor suppressor gene P53 and the pro-apoptotic genes P21 and BAX was significantly increased, while the expression of the anti-apoptotic gene BCL2 was markedly reduced. nih.gov

Similarly, another investigation identified an acetylene (B1199291) derivative of 8-hydroxyquinoline-5-sulfonamide, compound 3c, which demonstrated high activity against several cancer cell lines. researchgate.netresearchgate.net Further analysis revealed that this compound increased the transcriptional activity of the cell cycle regulators p53 and p21, and concurrently altered the expression of the apoptotic regulators BCL-2 and BAX. researchgate.netresearchgate.net These findings underscore that a primary mechanism by which 8-hydroxyquinoline derivatives exert their anticancer effects is through the p53 signaling pathway, tipping the balance towards cell cycle arrest and programmed cell death. nih.govnih.gov

| Derivative | Cancer Cell Line | Effect on Gene Expression | Reference |

|---|---|---|---|

| 8-HQ-coated Graphene Oxide | MCF-7 (Breast Cancer) | ↑ P53, ↑ P21, ↑ BAX, ↓ BCL2 | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Various Cancer Lines | ↑ p53 activity, ↑ p21 activity, Altered BCL-2 & BAX | researchgate.netresearchgate.net |

Synergistic Effects with Established Chemotherapeutics

Research has explored the potential of metal complexes of 8-hydroxyquinoline derivatives to work in combination with established anticancer drugs. mdpi.com In vitro studies have investigated the synergistic effects of V(IV)O, Ni(II), and Fe(III) complexes of 8-hydroxyquinoline-derived ligands when combined with 5-fluorouracil (B62378) (5-FU), a clinically used chemotherapeutic. mdpi.com These investigations aim to determine if combination therapy can enhance cytotoxicity against cancer cells, potentially allowing for lower doses and overcoming resistance. mdpi.com

Furthermore, novel 8-hydroxyquinoline derivatives have been evaluated against cancer cell lines and compared with standard chemotherapeutics like cisplatin (CDDP). nih.gov For instance, the derivative 91b1 demonstrated a comparable anticancer effect to cisplatin on esophageal squamous cell carcinoma cell lines, but with lower cytotoxicity towards non-cancerous cells, suggesting a potential for a better therapeutic window. nih.gov The development of new platinum(II) complexes incorporating moieties designed to overcome cisplatin resistance is also an active area of research, highlighting the utility of the quinoline scaffold in designing next-generation metallodrugs. mdpi.com

Preclinical In Vivo Anticancer Efficacy Studies

The anticancer potential of 8-hydroxyquinoline derivatives has been validated in preclinical in vivo models. researchgate.netvtc.edu.hknih.gov A notable study focused on 8-hydroxy-2-quinolinecarbaldehyde, which had previously shown significant in vitro cytotoxicity against a range of human cancer cell lines. vtc.edu.hknih.gov When tested in vivo on a subcutaneous Hep3B hepatocellular carcinoma xenograft model in athymic nude mice, the compound demonstrated remarkable efficacy. vtc.edu.hknih.gov Administration of the compound resulted in the complete abolishment of tumor growth. vtc.edu.hknih.gov

In another study, an 8-hydroxyquinoline-triphenylphosphine rhodium(III) complex, referred to as OPT, was shown to exhibit strong inhibition of non-small-cell lung cancer growth in nude mice. researchgate.net These in vivo results provide strong evidence for the therapeutic potential of 8-hydroxyquinoline derivatives as effective antitumor agents. researchgate.netvtc.edu.hknih.gov

| Compound/Derivative | Cancer Model | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B Hepatocellular Carcinoma Xenograft | Athymic Nude Mice | Totally abolished the growth of the xenograft tumor. | vtc.edu.hknih.gov |

| 8-Hydroxyquinoline-triphenylphosphine rhodium(III) complex (OPT) | Non-Small-Cell Lung Cancer | Nude Mice | Showed strong inhibition towards tumor growth. | researchgate.net |

| 8-Hydroxy-2-quinolinecarbaldehyde | General Antitumor Activity | Athymic Nude Mice | Confirmed in vivo antitumor activity. | nih.gov |

Antimicrobial Research

Antibacterial Activity

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing broad-spectrum activity. scienceopen.comnih.gov

Derivatives of 8-hydroxyquinoline (8HQ) have demonstrated potent antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria, including clinically significant and multidrug-resistant pathogens. scienceopen.comnih.govexcli.denih.govnih.govasm.org

Studies have shown that some novel heterocyclic derivatives of 8-hydroxyquinoline exhibit remarkable activity against Staphylococcus aureus and Vibrio parahaemolyticus, in some cases superior to standard antibiotics like Penicillin G. scienceopen.com However, the same study noted a lack of activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, suggesting that activity spectra can be highly dependent on the specific substitutions on the quinoline core. scienceopen.com

Research into combating the multidrug-resistant pathogen Neisseria gonorrhoeae has identified 8HQ derivatives as highly promising candidates. nih.govexcli.denih.gov Dihalogenated 8HQ compounds, in particular, have shown excellent antimicrobial potency. nih.govexcli.denih.gov For example, Iodoquinol (5,7-diiodo-8-hydroxyquinoline) and Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) exerted high activity against multiple clinical isolates of N. gonorrhoeae, including highly resistant strains, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.govnih.gov

The 8-hydroxyquinoline scaffold is also a significant area of research for new treatments against Mycobacterium tuberculosis. nih.govasm.orgingentaconnect.com Structure-activity relationship studies have revealed that small substitutions at the C5 position yield the most potent activity. nih.gov Certain derivatives have demonstrated bactericidal activity against replicating M. tuberculosis, with some analogs sterilizing the culture within 14 days. nih.gov The antimycobacterial action of 8HQ has been shown to be copper-dependent, with its activity being strongly enhanced by the presence of Cu ions, suggesting it may act as a copper ionophore to induce toxicity in the bacteria. asm.org

| Derivative | Bacterial Strain | MIC Range (µM) | Reference |

|---|---|---|---|

| Iodoquinol (5,7-diiodo-8HQ) | Neisseria gonorrhoeae | 0.08 - 0.15 | nih.gov |

| Clioquinol (5-chloro-7-iodo-8HQ) | Neisseria gonorrhoeae | 0.10 - 0.20 | nih.gov |

| 5,7-dichloro-8HQ | Neisseria gonorrhoeae | 0.28 - 0.56 | nih.gov |

| Various 8-HQ Analogs | Mycobacterium tuberculosis | <5 (for some analogs) | nih.gov |

| 8-HQ | Mycobacterium tuberculosis (in presence of Cu) | 0.16 | asm.org |

| 8-hydroxyquinoline derivative (5) | S. aureus | 10.6 µg/mL | scienceopen.com |

Minimum Inhibitory Concentration (MIC) Determinations

Antifungal Activity (e.g., Aspergillus niger, Candida albicans)

Quinolines and their derivatives are recognized for a wide spectrum of biological activities, including antifungal properties. lifesciencesite.com Specifically, 8-hydroxyquinolines have demonstrated potent antifungal activity. lifesciencesite.com Studies have evaluated the antifungal efficacy of 8-hydroxyquinoline derivatives against various fungal species, including Aspergillus niger and Candida albicans. lifesciencesite.comnih.gov

Research has shown that certain 8-hydroxyquinoline derivatives exhibit significant activity against Aspergillus niger. lifesciencesite.com In some cases, the inhibitory effect of these compounds was found to be twice that of the standard reference drug, Nystatin. lifesciencesite.com However, the same study indicated that none of the tested compounds showed any effect against Candida albicans. lifesciencesite.com

Conversely, other studies have reported the anti-Candida activity of 8-hydroxyquinoline derivatives. For example, clioquinol, an 8-hydroxyquinoline derivative, has been shown to be active against Candida species, with MIC values ranging from 0.031 to 2 µg/mL. researchgate.net Nitroxoline, another derivative, also exhibits activity against Candida species with MICs ranging from 1 to 4 µg/L. researchgate.net The antifungal mechanism of some 8-hydroxyquinoline derivatives against Candida spp. has been investigated, with findings suggesting that clioquinol can damage the cell wall and inhibit the formation of pseudohyphae in C. albicans. nih.gov Other derivatives have been shown to compromise the integrity of the cytoplasmic membrane. nih.gov

The antifungal potential of these compounds is influenced by their chemical structure, with substitutions on the quinoline ring modulating their activity. researchgate.net

The table below presents the antifungal activity of selected 8-hydroxyquinoline derivatives.

| Compound/Derivative | Fungal Species | Activity/MIC |

| Ethyl 3-(5,7-diiodoquinolin-8-yloxy) propanoate | Aspergillus niger | Inhibition zone two times more than Nystatin. lifesciencesite.com |

| Clioquinol | Candida spp. | MIC: 0.031-2 µg/mL. researchgate.net |

| Nitroxoline | Candida spp. | MIC: 1-4 µg/L. researchgate.net |

| 8-hydroxy-5-quinolinesulfonic acid | Candida albicans & Candida glabrata | MIC: 4.44 μM. researchgate.net |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. & dermatophytes | MIC: 1–512 μg/ml. oup.com |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. & dermatophytes | MIC: 2–1024 μg/ml. oup.com |

Antiviral Activity (e.g., Dengue Virus, HIV-1)

The quinoline scaffold has demonstrated significant potential in the development of new antiviral agents. nih.govresearchgate.netnih.gov Derivatives of quinoline have been reported to be effective against a range of viruses, including Dengue Virus (DENV) and Human Immunodeficiency Virus (HIV-1). nih.govresearchgate.netnih.gov

Research has shown that novel quinoline derivatives can inhibit Dengue Virus serotype 2 (DENV2) in a dose-dependent manner, with some compounds showing activity in the low and sub-micromolar range. nih.govresearchgate.netnih.gov These compounds have been observed to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.govresearchgate.netnih.gov One study found that an iso-propyl-substituted derivative of 5,7-dichloro-8-hydroxyquinoline exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM against DENV2. mdpi.com Other 4-anilinoquinoline derivatives have also shown potent anti-DENV activity, with some compounds exhibiting low nanomolar efficacy. mdpi.com

In the context of HIV-1, derivatives of 4-hydroxyquinoline-3-carbohydrazide (B12215663) have been synthesized and evaluated for their anti-HIV activity. thieme-connect.com While most of these compounds showed moderate inhibitory properties against HIV-1, their activity was lower than that of the reference drug, AZT. thieme-connect.com

The antiviral mechanism of certain quinoline derivatives against HIV-1 involves the inhibition of the viral enzyme integrase (IN). thieme-connect.comnih.gov HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a vital step for viral replication. nih.govresearchgate.netnih.gov

Derivatives of 4-hydroxyquinoline-3-carbohydrazide have been designed to target the catalytic site of HIV-1 integrase. thieme-connect.com The proposed mechanism involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site. thieme-connect.com The adjacent carboxylic and hydroxyl groups on the 4-hydroxyquinoline-3-carbohydrazide structure are thought to serve as a metal-binding pharmacophore, which coordinates with the two Mg²⁺ ions. thieme-connect.com This chelation can lead to the functional impairment of the integrase enzyme. thieme-connect.com

Styrylquinoline derivatives represent another class of HIV-1 integrase inhibitors. researchgate.net These compounds have been shown to efficiently inhibit the 3'-processing activity of the integrase. researchgate.net Their mechanism of action is believed to be competitive, preventing the binding of the viral DNA to the integrase enzyme. researchgate.net

Antimalarial and Antiprotozoal Activities

Quinoline derivatives have historically been a cornerstone in the treatment of malaria. mdpi.comrsc.orgnih.gov Compounds with a quinoline skeleton are considered privileged structures in the development of antimalarial agents. lifesciencesite.comrsc.org The 4-aminoquinoline (B48711) derivatives, such as chloroquine (B1663885) and amodiaquine, have been widely used, although resistance has become a significant issue. mdpi.comresearchgate.net

The antimalarial activity of quinoline derivatives is often linked to their ability to interfere with the parasite's detoxification of heme. In the parasite's digestive vacuole, hemoglobin is broken down, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Quinoline-based drugs are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. nih.gov

Research continues to explore new quinoline-based compounds to overcome drug resistance. researchgate.net For example, hybrids of quinoline and other heterocyclic moieties have been synthesized to enhance antimalarial activity. nih.gov One such conjugate of a quinoline and a pyrimidine (B1678525) derivative showed promising in vitro antimalarial activity against a chloroquine-sensitive strain of Plasmodium falciparum with an IC₅₀ value of 0.32 ± 0.06 µM. nih.gov

Beyond malaria, quinoline derivatives have also shown activity against other protozoan parasites. lifesciencesite.com

Neuroprotective and Anti-Neurodegenerative Potential (e.g., Alzheimer's Disease)

Derivatives of 8-hydroxyquinoline are recognized as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD). researchgate.netnih.gov The multifaceted nature of these diseases, involving factors such as neurotransmitter depletion, oxidative stress, and metal ion dysregulation, necessitates the development of multi-target agents. plos.orgnih.gov Hydroxyquinoline derivatives are well-suited for this role, demonstrating a range of beneficial activities including enzyme inhibition and metal chelation. nih.govnih.gov

A key strategy in managing Alzheimer's disease is to address the decline in the neurotransmitter acetylcholine. This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). plos.org Concurrently, the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity increases with age and contributes to oxidative stress and neurodegeneration, is another important therapeutic target. nih.gov

Researchers have designed and synthesized novel 8-hydroxyquinoline derivatives to act as multi-target inhibitors for these key enzymes. nih.govplos.org An in-silico study of 63 novel azo-8-hydroxyquinoline (Azo-8HQ) derivatives identified two compounds, 14c and 17c , as having strong binding affinities for AChE, BuChE, and MAO-B. plos.orgresearchgate.net Molecular docking simulations showed these molecules fit well within the active sites of the target enzymes, suggesting potent inhibitory activity. plos.org Similarly, other studies have focused on creating 8-hydroxyquinoline derivatives that exhibit selective inhibition of BuChE and MAO-B. nih.gov The development of such multifunctional compounds represents a promising approach to tackling the complex pathology of Alzheimer's disease. nih.govnih.gov

Table 1: Multi-target Inhibitory Profile of Azo-8-hydroxyquinoline Derivatives This table is based on in-silico docking studies and represents predicted binding affinities.

| Compound | Target Enzyme | Key Interactions | Predicted Outcome |

|---|---|---|---|

| 14c | AChE, BuChE, MAO-B | Strong binding affinities within active sites. plos.orgresearchgate.net | Potent multi-target inhibitor. plos.org |

| 17c | AChE, BuChE, MAO-B | Strong binding affinities; π-π stacking with key residues (e.g., Tyr188, Tyr435) in MAO-B. plos.org | Potent multi-target inhibitor. plos.orgresearchgate.net |

The dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron, is a significant factor in the pathology of neurodegenerative diseases. tandfonline.comnih.gov These metal ions can promote oxidative stress and contribute to the aggregation of proteins like amyloid-β (Aβ) in the brain, a hallmark of Alzheimer's disease. nih.govnih.gov Metal chelation therapy is therefore considered a promising strategy to restore metal balance and mitigate neurotoxicity. tandfonline.com

The 8-hydroxyquinoline (8HQ) scaffold is a potent metal chelating agent. tandfonline.comresearchgate.net Its derivatives are capable of crossing the blood-brain barrier and sequestering excess metal ions, thereby preventing their participation in harmful reactions. nih.gov For instance, 8HQ derivatives have been shown to protect against the precipitation of Aβ plaques induced by copper, iron, and zinc. nih.gov The development of multifunctional molecules that combine the metal-chelating properties of the 8HQ core with other therapeutic functions is an active area of research. sci-hub.stresearchgate.net A novel compound, LA-HQ-LA , which links 8-hydroxyquinoline with (R)-alpha-lipoic acid, was synthesized to merge metal chelation with antioxidant and neuroprotective capabilities. nih.gov

Inhibition of Cholinesterases (AChE, BuChE) and Monoamine Oxidase B (MAO-B)

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in a wide range of diseases, including neurodegeneration. nih.gov Antioxidant compounds can neutralize these harmful species and protect cells from damage. Quinoline derivatives have demonstrated significant antioxidant potential. nih.govnih.gov

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netsapub.org DPPH is a stable free radical that changes color upon accepting an electron or hydrogen radical from an antioxidant. researchgate.net The degree of color change, measured by absorbance, indicates the compound's scavenging capacity. sapub.org

Numerous studies have shown that 8-hydroxyquinoline derivatives effectively scavenge DPPH radicals. researchgate.netresearchgate.net The antioxidant activity can be influenced by the type and position of substituents on the quinoline ring. nih.gov For example, one study found that compound 8 , a 5-substituted-8-hydroxyquinoline derivative, exhibited a strong antioxidant effect with an IC50 value of 0.80 µg/mL, although this was less potent than the standard ascorbic acid. jmaterenvironsci.com Another study investigating 2-substituted-8-hydroxyquinoline derivatives found that a compound with a structure similar to melatonin (B1676174) showed superior activity in scavenging DPPH free radicals. nih.gov

Table 2: DPPH Radical Scavenging Activity of 5-Substituted-8-hydroxyquinoline Derivatives

| Compound | IC50 (µg/mL) jmaterenvironsci.com |

|---|---|

| 8-hydroxy-quinoline (4) | 2.49 |

| 5a | 1.80 |

| 5b | 1.74 |

| 6 | 1.20 |

| 8 | 0.80 |

| L-Ascorbic acid (Standard) | 0.10 |

Enzyme Inhibition Studies (beyond cholinesterases and MAO-B)

The inhibitory activity of this compound and its derivatives extends to other classes of enzymes implicated in various diseases, including cancer.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM). mdpi.comnih.gov While essential for normal tissue remodeling, their overactivity is linked to pathological processes such as cancer invasion and metastasis. nih.govnih.gov Specifically, MMP-2 and MMP-9 (gelatinases) are key targets for cancer therapy. mdpi.com

The metal-binding affinity of the 8-hydroxyquinoline scaffold makes it an attractive starting point for designing MMP inhibitors. nih.govresearchgate.net A series of 8-hydroxyquinoline derivatives were designed and synthesized as new inhibitors of MMP-2 and MMP-9. nih.gov The most active compounds, 5e and 5h , demonstrated potent inhibitory activities against both enzymes with IC50 values in the submicromolar range. nih.govresearchgate.net These compounds also showed anti-proliferative and anti-invasive effects in the A549 lung cancer cell line, and western blot analysis confirmed that they down-regulated the expression of MMP-2 and MMP-9. nih.gov

Table 3: Inhibitory Activity of 8-Hydroxyquinoline Derivatives Against MMP-2 and MMP-9

| Compound | MMP-2 IC50 (µM) nih.gov | MMP-9 IC50 (µM) nih.gov |

|---|---|---|

| 5e | 0.51 | 0.43 |

| 5h | 0.36 | 0.29 |

α-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key therapeutic strategy for managing type-2 diabetes mellitus. nih.govfrontiersin.org α-Amylase inhibitors slow the digestion of carbohydrates, leading to a reduction in the rate of glucose absorption. researchgate.net While research on this compound itself as an α-amylase inhibitor is not extensively detailed in the provided literature, numerous studies have demonstrated the significant α-amylase inhibitory potential of various quinoline derivatives. These studies provide insight into the structure-activity relationships (SAR) that govern this biological effect.

Research into thiadiazole quinoline analogs identified several potent inhibitors, with some showing inhibitory values many times stronger than the standard drug, acarbose (B1664774) (IC₅₀ value 53.02±0.12μM). nih.gov For instance, thirteen specific analogs demonstrated outstanding α-amylase inhibitory potential with IC₅₀ values ranging from 0.002±0.60 to 42.31±0.17μM. nih.gov Another study on quinoline-based triazole hybrids also reported a diverse range of activities, with IC₅₀ values against α-amylase between 0.80 ± 0.05 µM and 40.20 ± 0.70 µM. frontiersin.org This study noted that quinoline-based triazole scaffolds holding a fluoro moiety played a significant role in the inhibition of the α-amylase enzyme. frontiersin.org

Similarly, a study on quinoline–1,3,4-oxadiazole conjugates found moderate α-amylase inhibition. nih.gov Investigations into quinoline- and isoindoline-integrated polycyclic compounds also revealed noteworthy α-amylase inhibitory activity. mdpi.com Specifically, compound 7d from this study showed an IC₅₀ of 0.21 mM, which was comparable to the standard drug acarbose (IC₅₀: 0.25 mM). mdpi.com The development of small molecule inhibitors for α-amylase remains an active area of research, with various quinoline derivatives showing promise for further investigation. nih.gov

| Derivative Class | Inhibitory Activity (IC₅₀) | Standard | Reference |

|---|---|---|---|

| Thiadiazole quinoline analogs | 0.002±0.60 to 42.31±0.17 μM | Acarbose (53.02±0.12 μM) | nih.gov |

| Quinoline-based triazole hybrids | 0.80 ± 0.05 to 40.20 ± 0.70 µM | Acarbose (10.30 ± 0.20 µM) | frontiersin.org |

| Quinoline- and isoindoline-integrated polycyclics (Compound 7d) | 0.21 mM | Acarbose (0.25 mM) | mdpi.com |

Anti-inflammatory Activity

Quinoline derivatives have been extensively investigated as anti-inflammatory agents. researchgate.netnih.govbenthamdirect.com The core quinoline structure is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including anti-inflammatory effects. rsc.orgmdpi.com Research has shown that the nature and position of substituents on the quinoline ring are crucial for the pharmacological activity and target specificity. researchgate.netnih.gov

Derivatives of 8-hydroxyquinoline, a close structural relative of this compound, have demonstrated significant anti-inflammatory and immunomodulatory activities. A study on a novel 8-hydroxyquinoline-resveratrol derivative, (E)-5-(4-hydroxystyryl)quinolin-8-ol, found that it effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells with a half-maximal inhibitory concentration (IC₅₀) of 3.10 µM. nih.gov This indicates a potent anti-inflammatory effect at the cellular level. nih.gov

Further research into other 8-hydroxyquinoline derivatives explored their ability to modulate pro-inflammatory cytokines. In one study, various Mannich bases of 8-hydroxyquinoline were tested for their ability to inhibit tumor necrosis factor-α (TNF-α) and Interleukin-1β (IL-1β) produced by stimulated THP-1 cells. scilit.com At a concentration of 25 µg/mL, several compounds showed potent inhibition of these key inflammatory mediators. Specifically, compound 8 from the series demonstrated the most potent activity, with 83% inhibition of TNF-α and 78% inhibition of IL-1β. scilit.com These findings highlight the potential of the 8-hydroxyquinoline scaffold, and by extension its substituted analogs like this compound, as a basis for developing new anti-inflammatory agents. scilit.com

| Compound/Derivative | Assay | Model | Result | Reference |

|---|---|---|---|---|

| (E)-5-(4-hydroxystyryl)quinolin-8-ol | Nitric Oxide (NO) Production Inhibition | LPS-induced BV-2 microglial cells | IC₅₀ = 3.10 µM | nih.gov |

| 8-Hydroxyquinoline Derivative (Compound 1) | TNF-α Inhibition | LPS-stimulated THP-1 cells | 71% inhibition at 25 µg/mL | scilit.com |

| 8-Hydroxyquinoline Derivative (Compound 1) | IL-1β Inhibition | LPS-stimulated THP-1 cells | 64% inhibition at 25 µg/mL | scilit.com |

| 8-Hydroxyquinoline Derivative (Compound 8) | TNF-α Inhibition | LPS-stimulated THP-1 cells | 83% inhibition at 25 µg/mL | scilit.com |

| 8-Hydroxyquinoline Derivative (Compound 8) | IL-1β Inhibition | LPS-stimulated THP-1 cells | 78% inhibition at 25 µg/mL | scilit.com |

Insecticidal Activity

The quinoline scaffold is present in various compounds used as insecticides. researchgate.net Research has focused on developing novel quinoline derivatives for pest control, with some compounds showing high efficacy against various insect species. nih.govrsc.orgjst.go.jp

Studies on 8-hydroxyquinoline and its derivatives have revealed significant insecticidal properties, particularly against planthopper species, which are major pests in rice farming. researchgate.net In one investigation, the insecticidal effects of 8-hydroxyquinoline and several of its derivatives were tested against three planthopper species: Laodelphax striatellus, Nilaparvata lugens, and Sogatella furcifera. researchgate.net The results, based on 48-hour LD₅₀ (lethal dose, 50%) values, indicated that specific substitutions on the quinoline ring are critical for toxicity. researchgate.netresearchgate.net